XYLENOL BLUE SODIUM SALT INDICATOR
Overview
Description
Xylenol Blue Sodium Salt Indicator: is a chemical compound used primarily as a pH indicator. It is known for its ability to change color based on the pH of the solution it is in, making it a valuable tool in various chemical analyses. The compound is also referred to as p-Xylenolsulfonephthalein sodium salt and has the empirical formula C23H21NaO5S .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xylenol Blue Sodium Salt Indicator typically involves the sulfonation of xylenol followed by the reaction with phthalic anhydride. The resulting product is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions usually require controlled temperatures and the use of solvents like methanol .
Industrial Production Methods: In industrial settings, the production of Xylenol Blue Sodium Salt Indicator follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Xylenol Blue Sodium Salt Indicator undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can also alter the color of the indicator, making it useful in redox titrations.
Substitution: The aromatic rings in the compound can undergo substitution reactions, although these are less common in practical applications.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Solvents: Methanol, ethanol, water.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfone derivatives, while reduction may yield simpler aromatic compounds .
Scientific Research Applications
Chemistry: Xylenol Blue Sodium Salt Indicator is widely used in analytical chemistry for pH determination and titrations. Its distinct color change at different pH levels makes it a reliable indicator for various chemical analyses .
Biology: In biological research, the compound is used to monitor pH changes in cell cultures and other biological systems. It helps in understanding cellular processes that are pH-dependent .
Medicine: The indicator is used in medical diagnostics to measure the pH of bodily fluids, which can provide valuable information about a patient’s health status .
Industry: In industrial applications, Xylenol Blue Sodium Salt Indicator is used in the manufacturing of dyes, pigments, and other chemical products. It is also employed in environmental monitoring to assess the pH of water and soil samples .
Mechanism of Action
The mechanism of action of Xylenol Blue Sodium Salt Indicator involves the reversible protonation and deprotonation of the sulfonephthalein group. At different pH levels, the compound exists in different ionic forms, each with a distinct color. The molecular targets are the hydrogen ions (H+) in the solution, and the pathways involved include the acid-base equilibrium reactions .
Comparison with Similar Compounds
- Bromothymol Blue
- Phenolphthalein
- Methyl Orange
- Bromocresol Green
Comparison: Xylenol Blue Sodium Salt Indicator is unique in its pH range and color transition. While Bromothymol Blue and Phenolphthalein are also used as pH indicators, they have different pH ranges and color changes. For example, Bromothymol Blue changes from yellow to blue over a pH range of 6.0 to 7.6, whereas Xylenol Blue Sodium Salt Indicator changes from red to yellow to blue over a broader pH range .
Properties
IUPAC Name |
sodium;2-[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5S.Na/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28;/h5-12,24H,1-4H3,(H,26,27,28);/q;+1/p-1/b23-19-; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZYGACUXPFINK-PDEWKSAASA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C(=C2C=C(C(=O)C=C2C)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1O)C)/C(=C\2/C=C(C(=O)C=C2C)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303136-70-1 | |
Record name | Xylenol Blue sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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